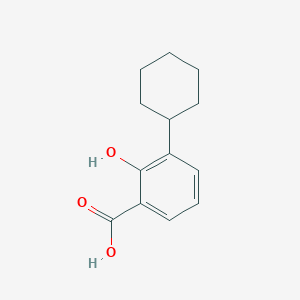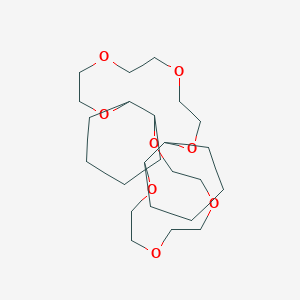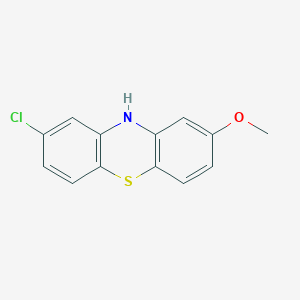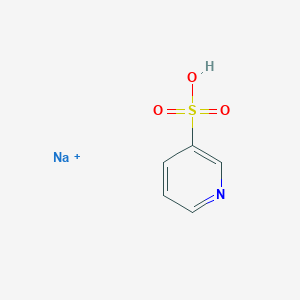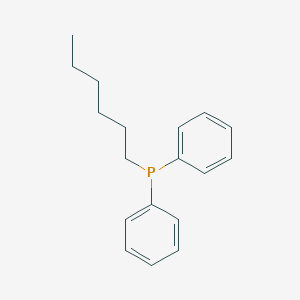
Hexyldiphenylphosphine
概要
説明
Hexyldiphenylphosphine (HDPP) is a chemical compound that belongs to the family of phosphines. It is a colorless liquid that is commonly used in scientific research due to its unique properties. HDPP is synthesized through a series of chemical reactions, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of Hexyldiphenylphosphine is still under investigation. However, it is believed that this compound can act as a nucleophile, due to the presence of the phosphine group. This nucleophilic behavior allows this compound to form stable complexes with transition metals, which can then participate in various catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can be toxic to aquatic organisms at high concentrations. Therefore, proper handling and disposal of this compound are necessary to prevent environmental contamination.
実験室実験の利点と制限
Hexyldiphenylphosphine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can also form stable complexes with transition metals, which can be used in various catalytic reactions. However, this compound has some limitations as well. It can be toxic to aquatic organisms, and its mechanism of action is still under investigation.
将来の方向性
There are numerous future directions for the research on Hexyldiphenylphosphine. One possible direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of various analytical techniques, such as X-ray crystallography and NMR spectroscopy. Another possible direction is to explore the use of this compound in new catalytic reactions, such as asymmetric catalysis. Finally, the environmental impact of this compound should be investigated further, and proper disposal methods should be developed to prevent environmental contamination.
Conclusion:
In conclusion, this compound is a unique compound that has numerous applications in scientific research. Its synthesis method is well-established, and its mechanism of action is still under investigation. This compound can form stable complexes with transition metals, which can be used in various catalytic reactions. However, this compound can be toxic to aquatic organisms, and its environmental impact should be investigated further. There are numerous future directions for the research on this compound, which could lead to new discoveries in organometallic chemistry and organic synthesis.
科学的研究の応用
Hexyldiphenylphosphine has numerous applications in scientific research. It is commonly used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals. These complexes have been used in catalytic reactions, such as cross-coupling reactions and olefin metathesis. This compound has also been used as a reducing agent in organic synthesis, where it can reduce various functional groups, such as ketones and aldehydes.
特性
CAS番号 |
18298-00-5 |
|---|---|
分子式 |
C18H23P |
分子量 |
270.3 g/mol |
IUPAC名 |
hexyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H23P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
InChIキー |
WHNGQRQJGDUZPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
その他のCAS番号 |
18298-00-5 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

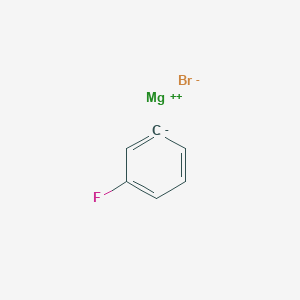
![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
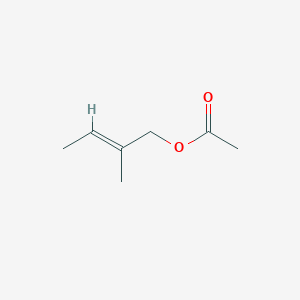


![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)

![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
